Cas no 1513475-62-1 (propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno2,3-cfuran-3-carboxylate)

Propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate is a specialized heterocyclic compound featuring a fused thienofuran core with an ester and amino functional group. Its rigid, sterically hindered structure, conferred by the tetramethyl substitution, enhances stability and may influence reactivity in synthetic applications. The presence of both electron-donating (amino) and electron-withdrawing (ester) groups offers versatility in further derivatization, making it a potential intermediate for pharmaceuticals or materials science. The isopropyl ester moiety may improve solubility in organic solvents, facilitating handling in synthetic workflows. This compound’s unique scaffold could be of interest for exploring structure-activity relationships in medicinal chemistry or as a building block for functionalized heterocycles.
propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno2,3-cfuran-3-carboxylate structure
1513475-62-1 structure
Product Name:propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno2,3-cfuran-3-carboxylate
CAS No:1513475-62-1
MF:C14H21NO3S
MW:283.386442899704
MDL:MFCD23361050
CID:5237629
PubChem ID:79918654
Update Time:2025-06-25

propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno2,3-cfuran-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Thieno[2,3-c]furan-3-carboxylic acid, 2-amino-4,6-dihydro-4,4,6,6-tetramethyl-, 1-methylethyl ester
    • propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno2,3-cfuran-3-carboxylate
    • MDL: MFCD23361050
    • Inchi: 1S/C14H21NO3S/c1-7(2)17-12(16)8-9-10(19-11(8)15)14(5,6)18-13(9,3)4/h7H,15H2,1-6H3
    • InChI Key: AXSUOLOVRLUAAE-UHFFFAOYSA-N
    • SMILES: O1C(C)(C)C2C(C(OC(C)C)=O)=C(N)SC=2C1(C)C

propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno2,3-cfuran-3-carboxylate Pricemore >>

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Additional information on propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno2,3-cfuran-3-carboxylate

Research Brief on Propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate (CAS: 1513475-62-1)

In recent years, the compound propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate (CAS: 1513475-62-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique thienofuran scaffold, has shown promising potential in various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. The growing interest in this molecule is driven by its structural novelty and the need for new chemical entities to address emerging drug resistance and unmet medical needs.

A recent study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate derivatives. The research team employed a multi-step synthetic route to optimize the yield and purity of the target compound, followed by comprehensive in vitro and in vivo assays to assess its pharmacological properties. The results demonstrated significant inhibitory activity against a panel of Gram-positive bacteria, with minimal cytotoxicity toward mammalian cells, suggesting its potential as a lead compound for antibiotic development.

Another study, featured in Bioorganic & Medicinal Chemistry Letters, investigated the anti-inflammatory effects of this compound. Researchers utilized molecular docking and dynamics simulations to elucidate its interaction with key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). The experimental data revealed that propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate exhibited potent COX-2 inhibition and suppressed NF-κB activation in murine macrophages, highlighting its potential as a novel anti-inflammatory agent.

In the context of cancer research, a preprint article on bioRxiv reported the compound's ability to induce apoptosis in human leukemia cell lines. Mechanistic studies indicated that the compound triggered mitochondrial dysfunction and caspase-3 activation, leading to programmed cell death. These findings underscore its potential as a chemotherapeutic candidate, particularly for hematological malignancies.

Despite these promising results, challenges remain in optimizing the pharmacokinetic and pharmacodynamic profiles of propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate. Future research should focus on structure-activity relationship (SAR) studies to enhance its bioavailability and reduce off-target effects. Additionally, preclinical toxicity studies and formulation development will be critical to advancing this compound toward clinical trials.

In conclusion, propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate represents a versatile scaffold with broad therapeutic potential. Its unique chemical structure and diverse biological activities make it a compelling candidate for further investigation in drug discovery and development. Continued interdisciplinary collaboration will be essential to unlock its full potential and translate these findings into clinically viable therapies.

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